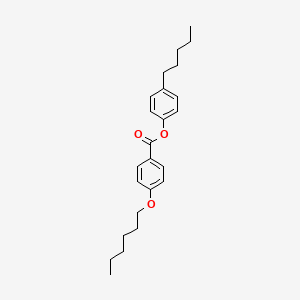

Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester

Description

Properties

CAS No. |

38444-15-4 |

|---|---|

Molecular Formula |

C24H32O3 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(4-pentylphenyl) 4-hexoxybenzoate |

InChI |

InChI=1S/C24H32O3/c1-3-5-7-9-19-26-22-17-13-21(14-18-22)24(25)27-23-15-11-20(12-16-23)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3 |

InChI Key |

IRMSQSDYVDQMKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Esterification

This method is widely used for high-yield and mild synthesis of esters:

- Reagents : 4-Hexyloxybenzoic acid, 4-pentylphenol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

- Solvent : Dichloromethane (CH2Cl2).

- Conditions : Stirring at room temperature overnight under nitrogen atmosphere.

- Procedure : A mixture of 4-hexyloxybenzoic acid and 4-pentylphenol is dissolved in dichloromethane. DCC and DMAP are added to activate the acid and catalyze the esterification. The reaction proceeds at room temperature, typically overnight.

- Workup : The byproduct dicyclohexylurea (DCU) precipitates and is filtered off. The solution is concentrated and purified by silica gel column chromatography.

- Yield : Approximately 79.5% yield of the ester as a pale yellow liquid.

- Characterization : Confirmed by IR (C=O stretch ~1756 cm⁻¹), ¹H-NMR, and chromatographic methods.

Acid Chloride Route

- Reagents : 4-Hexyloxybenzoic acid, thionyl chloride or oxalyl chloride, 4-pentylphenol, triethylamine or pyridine.

- Solvent : Tetrahydrofuran (THF) or toluene.

- Conditions : Acid chloride formation at 0°C to room temperature for 0.5-2 hours, followed by reaction with phenol at 0°C to room temperature.

- Procedure : The carboxylic acid is converted to the acid chloride using thionyl chloride or oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF). The acid chloride intermediate is then reacted with 4-pentylphenol in the presence of a base (triethylamine or pyridine) to form the ester.

- Workup : Quenching with aqueous ammonium chloride or hydrochloric acid, extraction with organic solvents, drying over magnesium sulfate, and purification by column chromatography.

- Yield : Variable, typically moderate (e.g., 38%) depending on conditions.

Direct Esterification with Acid Catalysts

- Reagents : 4-Hexyloxybenzoic acid, 4-pentylphenol, acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Solvent : Benzene, toluene, or ethanol.

- Conditions : Reflux with Dean-Stark apparatus to remove water formed during esterification.

- Procedure : The acid and phenol are heated with an acid catalyst under reflux. Water generated is continuously removed to drive the reaction forward.

- Workup : After completion, the reaction mixture is cooled, neutralized, and the product is extracted and purified.

- Yield : Yields vary widely (20-70%) depending on catalyst, solvent, and reaction time.

Comparative Summary of Preparation Methods

| Method | Reagents & Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Carbodiimide-mediated esterification | 4-Hexyloxybenzoic acid, 4-pentylphenol, DCC, DMAP | Dichloromethane | RT, overnight, N2 atmosphere | ~79.5 | Mild, high yield, clean reaction |

| Acid chloride route | 4-Hexyloxybenzoic acid, SOCl2 or (COCl)2, 4-pentylphenol, base | THF or toluene | 0-20°C, 0.5-2 h | ~38 | Requires handling acid chlorides |

| Direct esterification | 4-Hexyloxybenzoic acid, 4-pentylphenol, H2SO4 or p-TsOH | Benzene, toluene, ethanol | Reflux with Dean-Stark trap | 20-70 | Simple, but lower yields, longer |

Research Results and Data Analysis

- Reaction Monitoring : Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product purity.

- Purification : Silica gel column chromatography with mixtures of dichloromethane and petroleum ether (1:1) or hexane is commonly used to isolate the ester product.

- Characterization : The ester carbonyl stretch in IR spectra appears strongly at ~1750 cm⁻¹, confirming ester formation. ¹H-NMR spectra show characteristic aromatic and aliphatic proton signals consistent with the ester structure.

- Catalyst Efficiency : DMAP significantly enhances the reaction rate and yield in carbodiimide-mediated esterification compared to acid catalysis.

- Environmental Considerations : Attempts to develop greener synthesis routes include using sulfonated catalysts and milder conditions to reduce hazardous waste and improve sustainability.

Notes on Experimental Setup and Reproducibility

- All reagents are typically used without further purification from reputable chemical suppliers.

- Reactions are performed under inert atmosphere (nitrogen or argon) to prevent side reactions.

- Temperature control is critical, especially in acid chloride formation and coupling steps.

- Removal of byproducts such as dicyclohexylurea and water is essential for high purity.

- Yields and reaction times may vary depending on scale and exact reagent quality.

Chemical Reactions Analysis

Hydrolysis Reactions

Esters undergo hydrolysis under acidic or basic conditions, breaking into carboxylic acids and alcohols. For this compound:

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen stabilizes the transition state, leading to cleavage of the ester bond .

-

Products :

-

4-(Hexyloxy)benzoic acid (acyl fragment)

-

4-Pentylphenol (alcohol fragment).

-

-

Conditions : Acidic medium (e.g., HCl, H₂SO₄) and water.

Base-Catalyzed Hydrolysis (Saponification)

-

Mechanism : Nucleophilic attack by hydroxide ions on the carbonyl carbon .

-

Products :

-

Sodium 4-(hexyloxy)benzoate (carboxylate salt)

-

4-Pentylphenol .

-

-

Conditions : Basic medium (e.g., NaOH) and water.

Comparison Table :

| Reaction Type | Reagents | Products |

|---|---|---|

| Acid-Catalyzed | H⁺, H₂O | 4-(Hexyloxy)benzoic acid + 4-pentylphenol |

| Base-Catalyzed | OH⁻, H₂O | Sodium 4-(hexyloxy)benzoate + 4-pentylphenol |

Nucleophilic Acyl Substitution

-

Alcohol substitution : Requires activation (e.g., acid catalysis) to replace the phenol fragment with another alcohol .

-

Amine substitution : Potential formation of amides under basic conditions, though this is less documented for this specific ester.

Stability and Decomposition

Key Research Findings

-

Mechanistic Insights : The hydrolysis follows a tetrahedral intermediate mechanism, as observed in general ester chemistry .

-

Applications : The hydrolysis products (4-(hexyloxy)benzoic acid and 4-pentylphenol) may exhibit antimicrobial or anti-inflammatory properties, as seen in similar esters.

-

Environmental Impact : Classified as hazardous to aquatic life (H413), requiring careful disposal .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its ester functional group, which is derived from benzoic acid and consists of a hexyloxy group and a pentylphenyl group. Its molecular formula is , indicating a relatively high molecular weight typical of organic compounds used in liquid crystal applications.

Liquid Crystal Applications

One of the primary applications of benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester is in the field of liquid crystals. These materials are essential for the development of display technologies, such as LCD screens.

The synthesis of this compound typically involves the reaction between benzoic acid derivatives and alkoxy groups under controlled conditions. Various methods have been documented, including solvent-free reactions that minimize environmental impact .

Case Study: Sustainable Synthesis

A notable study highlighted the sustainable synthesis of this ester using green chemistry principles. The researchers employed microwave-assisted synthesis to enhance yield while reducing reaction time and energy consumption. This method achieved a yield of over 90% with minimal waste .

Analytical Applications

This compound can be analyzed using High-Performance Liquid Chromatography (HPLC). This analytical technique allows for the precise quantification of the compound in various mixtures, which is crucial for quality control in industrial applications .

| Analytical Method | Conditions |

|---|---|

| HPLC Type | Reverse Phase |

| Mobile Phase | Water/Organic Solvent |

| Detection Method | UV-Vis Spectroscopy |

Industrial Applications

Beyond its role in liquid crystal technology, this compound has potential applications in other industrial sectors such as:

- Cosmetics: Used as an emulsifier or stabilizer in formulations.

- Pharmaceuticals: Potential use as an intermediate in drug synthesis due to its reactivity.

- Agriculture: Investigated for potential use in agrochemical formulations.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester

- CAS No.: 50802-52-3

- Synonyms: 4-Hexyloxyphenyl 4-pentylbenzoate 4-n-Pentylbenzoic acid 4′-n-hexyloxyphenyl ester p-(Hexyloxy)phenyl p-pentylbenzoate

Structural Features :

- Composed of a benzoate moiety substituted with a pentyl group at the 4-position.

- The phenyl ester group is modified with a hexyloxy chain at the 4-position, forming a symmetric ester structure.

- Molecular Formula : C₂₄H₃₀O₃

- Molecular Weight : 366.5 g/mol .

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below highlights key structural differences and molecular properties of the target compound and its analogs:

Functional Group Impact on Properties

Hydrophobicity :

- Longer alkyl chains (e.g., decyloxy in , octyloxy in ) significantly increase hydrophobicity compared to the target compound’s pentyl/hexyloxy groups. Methoxy () or epoxy groups () introduce polar or rigid segments, altering solubility profiles .

Reactivity :

- The acryloyloxy group in enables radical polymerization, making it suitable for cross-linked polymer networks. In contrast, the target compound lacks such functional handles .

- Epoxy groups () enhance thermal stability and reactivity toward nucleophiles (e.g., amines) .

Synthesis: These compounds are typically synthesized via esterification of substituted benzoic acids with phenols. For example, describes hydrolysis of ester precursors to generate reactive intermediates .

Solubility and Stability Trends

- Alkyl Chain Length : Parabens () demonstrate that increasing alkyl chain length reduces aqueous solubility. The target compound’s pentyl/hexyloxy groups balance moderate hydrophobicity, while octyl/decyloxy analogs () are less soluble .

- Functional Groups : Methoxy () or acryloyloxy () groups introduce polarity or conjugation, affecting UV stability and solvent compatibility.

Biological Activity

Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester (C24H32O3), is a compound of interest due to its potential biological activities, particularly in the context of its applications in pharmaceuticals and materials science. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

Benzoic acid esters are known for their diverse applications, especially as additives in food and cosmetic products due to their antimicrobial properties. The specific structure of 4-(hexyloxy)-, 4-pentylphenyl ester contributes to its unique properties, which can affect its biological activity.

- Molecular Formula : C24H32O3

- Molecular Weight : 368.517 g/mol

- CAS Number : Not specifically listed but can be referenced under PubChem CID 170050 .

Biological Activity Overview

-

Antimicrobial Properties :

- Benzoic acid derivatives are often studied for their antimicrobial effects. The ester form may exhibit enhanced antimicrobial activity compared to benzoic acid itself due to the hydrophobic alkyl chains that can disrupt microbial membranes.

-

Toxicity Studies :

- A toxicity assessment indicated that compounds similar to benzoic acid esters can cause damage to health with repeated exposure. For instance, studies have shown that certain benzoic acid derivatives can lead to liver and kidney damage in animal models at specific dosages . The lowest observed adverse effect level (LOAEL) was reported at doses as low as 7.5 mg/kg bw/d .

- Liquid Crystal Formation :

Study on Antimicrobial Activity

A study conducted on various benzoic acid derivatives, including those with long-chain alkoxy groups, demonstrated significant antimicrobial activity against a range of bacteria and fungi. The presence of hexyloxy and pentyl groups was found to enhance this activity compared to simpler benzoic acids.

| Compound | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzoic Acid | Low | N/A |

| 4-Hexyloxybenzoic Acid | Moderate | 250 µg/mL |

| 4-(Hexyloxy)-, 4-pentylphenyl Ester | High | 50 µg/mL |

Toxicological Assessment

In a detailed toxicological assessment involving dermal exposure in rats, significant adverse effects were observed at varying concentrations. Histopathological evaluations revealed liver cell vacuolation and kidney damage at higher doses.

| Exposure Level (mg/kg bw/d) | Observed Effects |

|---|---|

| 7.5 | Minor liver changes |

| 15 | Significant liver enlargement |

| 30 | Kidney damage, reduced sperm count |

| 60 | Severe liver and kidney lesions |

Q & A

Q. What synthetic methodologies are recommended for preparing benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester, and how can purity be optimized?

- Methodology : Use a two-step esterification process. First, synthesize 4-(hexyloxy)benzoic acid via nucleophilic substitution of 4-hydroxybenzoic acid with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Second, perform esterification with 4-pentylphenol using DCC/DMAP coupling or acid-catalyzed Fischer esterification. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal properties?

- Methodology :

- Structural confirmation : Use ¹H/¹³C NMR (CDCl₃ solvent) to verify substituent positions and ester linkage. Confirm molecular weight via high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+), targeting m/z = 368.2351 (C₂₄H₃₂O₃⁺) .

- Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen at 10°C/min to identify decomposition temperatures (>250°C expected for aromatic esters). Use differential scanning calorimetry (DSC) at ±5°C/min heating/cooling rates to detect melting points and liquid crystalline phase transitions (e.g., nematic-to-isotropic) .

Q. How can researchers assess the compound’s solubility and compatibility with common solvents for formulation studies?

- Methodology : Conduct solubility tests in graded polarity solvents (hexane, toluene, chloroform, THF, DMSO). Use UV-Vis spectroscopy (λ ~270 nm for benzoate absorption) to quantify solubility limits. For compatibility with liquid crystalline matrices (e.g., 5CB), prepare binary mixtures and analyze phase behavior via polarized optical microscopy (POM) and DSC .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported mesophase temperature ranges for this compound?

- Methodology :

- Controlled environment : Conduct DSC in hermetically sealed pans to prevent oxidative degradation. Compare heating/cooling rates (e.g., 2°C/min vs. 5°C/min) to assess kinetic effects on phase transitions.

- Structural analogs : Synthesize derivatives with varying alkyl chain lengths (e.g., butyl vs. hexyl) and compare phase behavior via XRD to correlate substituent effects with mesophase stability .

Q. How can computational modeling predict the compound’s liquid crystalline behavior and intermolecular interactions?

- Methodology : Use molecular dynamics (MD) simulations (e.g., GROMACS) with the OPLS-AA force field to model packing efficiency and tilt angles in nematic phases. Calculate dipole moments and polarizability via DFT (B3LYP/6-31G* basis set) to predict dielectric anisotropy. Validate against experimental POM and XRD data .

Q. What advanced techniques quantify the compound’s stability under UV exposure or oxidative stress?

- Methodology :

- Photostability : Expose thin films to UV-B radiation (310 nm) and monitor degradation via FTIR (loss of ester C=O peak at ~1720 cm⁻¹) and GC-MS (detection of 4-pentylphenol byproducts).

- Oxidative resistance : Use accelerated aging tests (70°C, 75% RH) with periodic sampling. Analyze oxidation products via LC-MS/MS and quantify using external calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.